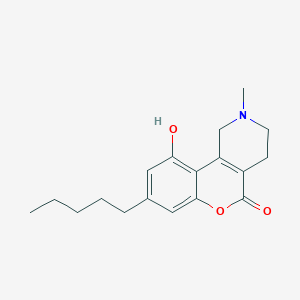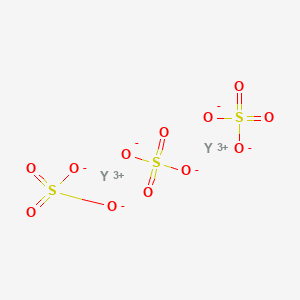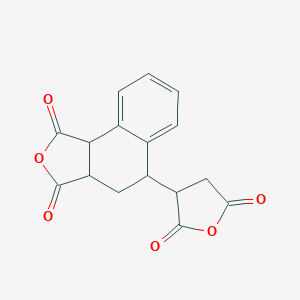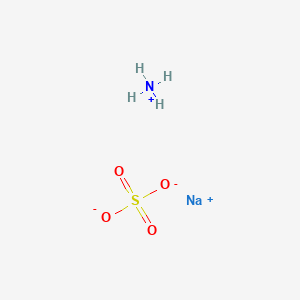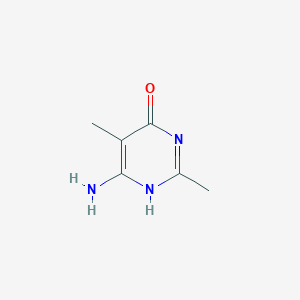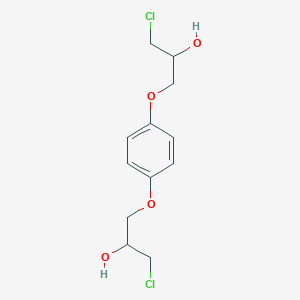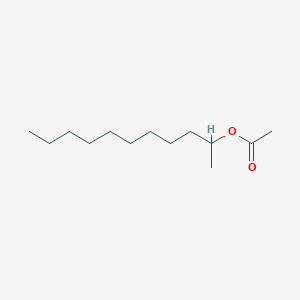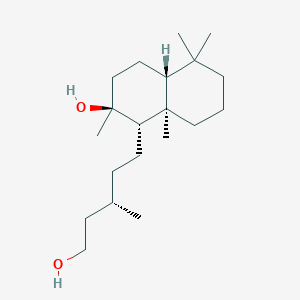
8,15-Eperuanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,15-Eperuanediol is a natural compound that belongs to the diterpenoid family. It is found in various plant species, including the Peruvian medicinal plant, Croton lechleri. This compound has been studied extensively due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
8,15-Eperuanediol has been studied extensively due to its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory effects and can reduce inflammation in the body. Additionally, it has been found to have antioxidant properties and can protect the body against oxidative stress.
Mecanismo De Acción
The mechanism of action of 8,15-Eperuanediol is not fully understood. However, studies have suggested that it may exert its therapeutic effects through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been found to reduce the production of certain inflammatory cytokines in the body. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
8,15-Eperuanediol has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation in the body by reducing the production of inflammatory cytokines. Additionally, it has been found to scavenge free radicals in the body, thereby reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8,15-Eperuanediol in lab experiments is its natural origin. It is a natural compound that can be extracted from plant sources, making it a safer alternative to synthetic compounds. Additionally, it has been found to have low toxicity, making it a suitable candidate for further research. However, one of the limitations of using 8,15-Eperuanediol in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 8,15-Eperuanediol. One area of research could focus on its potential use as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in various cancer types. Another area of research could focus on its potential use as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use in combination with other natural compounds or conventional therapies.
Métodos De Síntesis
The synthesis of 8,15-Eperuanediol can be achieved through various methods. One of the most common methods involves the extraction of the compound from the bark of Croton lechleri. The bark is first dried and then ground into a fine powder. The powder is then extracted using solvents such as ethanol or methanol. The extract is then purified using chromatography techniques to obtain pure 8,15-Eperuanediol.
Propiedades
Número CAS |
13902-99-3 |
|---|---|
Nombre del producto |
8,15-Eperuanediol |
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(1S,2S,4aR,8aR)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H38O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h15-17,21-22H,6-14H2,1-5H3/t15-,16+,17-,19+,20-/m0/s1 |
Clave InChI |
MCHQEVJMCLOQAZ-NDLGOLERSA-N |
SMILES isomérico |
C[C@@H](CC[C@H]1[C@@]2(CCCC([C@H]2CC[C@]1(C)O)(C)C)C)CCO |
SMILES |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
SMILES canónico |
CC(CCC1C2(CCCC(C2CCC1(C)O)(C)C)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



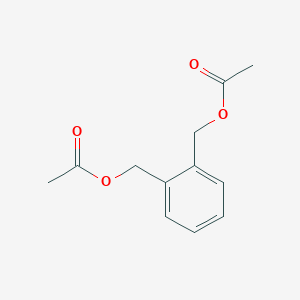
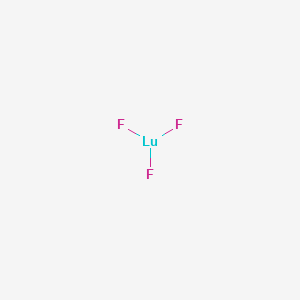
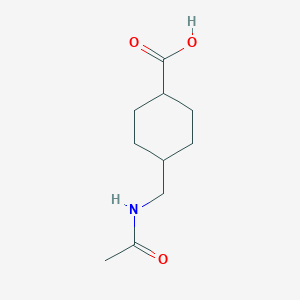
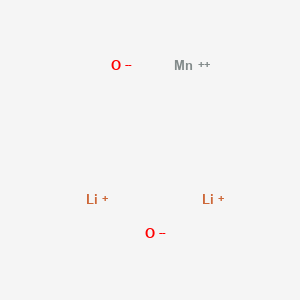
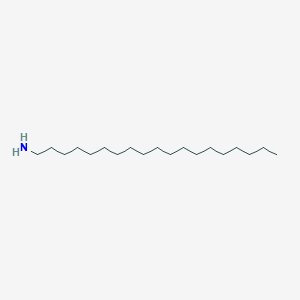
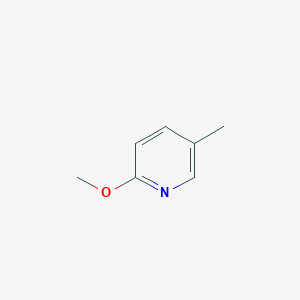
![7-Benzyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B82229.png)
